molecular formula C21H14ClN3O3S B4881058 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No. B4881058
M. Wt: 423.9 g/mol
InChI Key: WAZWDAJYCMWJJR-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a chemical compound that has been studied extensively in the field of scientific research. It is a member of the benzamide family and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves the inhibition of certain enzymes by binding to their active sites. The compound has been found to be a potent inhibitor of carbonic anhydrase and cholinesterase, which are enzymes involved in various physiological processes such as carbon dioxide transport and neurotransmitter regulation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide have been studied extensively in vitro. The compound has been found to inhibit the activity of carbonic anhydrase and cholinesterase in a dose-dependent manner. It has also been found to have anti-inflammatory and anti-tumor properties in certain cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a useful tool in the study of enzyme kinetics and drug discovery. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain cell lines or animal models.

Future Directions

There are several future directions for research related to 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide. One potential direction is the study of its potential as a therapeutic agent in the treatment of certain diseases such as cancer and Alzheimer’s disease. Another direction is the development of new analogs of the compound with improved potency and selectivity. Additionally, the compound may be studied further as a research tool in the study of protein-protein interactions and enzyme kinetics.

Synthesis Methods

The synthesis of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a coupling agent such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been studied extensively in the field of biochemistry and pharmacology. It has been found to have various applications as a research tool in the study of protein-protein interactions, enzyme kinetics, and drug discovery. The compound has been used as a fluorescent probe to study protein-ligand interactions and has been found to be a potent inhibitor of certain enzymes such as carbonic anhydrase and cholinesterase.

properties

IUPAC Name

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c1-12-2-9-17-19(10-12)29-21(24-17)13-3-6-15(7-4-13)23-20(26)16-8-5-14(22)11-18(16)25(27)28/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZWDAJYCMWJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

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